Product packaging for Diboron manganese tetraoxide(Cat. No.:CAS No. 40105-04-2)

Diboron manganese tetraoxide

Cat. No.: B12663807
CAS No.: 40105-04-2
M. Wt: 140.56 g/mol
InChI Key: RZTUFFQPZSXZEM-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Manganese Borate (B1201080) Systems

The study of manganese borates has a history that dates back over a century. One of the early documented investigations was conducted by Hartley and Ramage, who synthesized MnH₄(BO₃)₂ by reacting manganese sulphate and borax (B76245) under vacuum at temperatures between 100-300 °C. niscair.res.in Over the years, various manganese borate compounds have been identified and synthesized. For instance, the mineral chambersite, a manganese borate with the formula Mn₃B₇O₁₃Cl, was first discovered in 1957 in a Texas salt dome. wikipedia.org

The synthesis of specific manganese borate compounds often requires high-pressure and high-temperature conditions. For example, α-MnB₂O₄ was prepared from manganese dioxide (MnO₂) and boron trioxide (B₂O₃) at a pressure of 6.5 GPa and a temperature of 1100 °C. niscair.res.in Similarly, the synthesis of β-MnB₄O₇ was achieved by reacting molar mixtures of MnO₂ and B₂O₃ at 7.5 GPa and 1000 °C. niscair.res.inresearchgate.net These early studies laid the groundwork for understanding the complex phase relationships and synthetic challenges within the manganese-boron-oxygen system.

Nomenclature and Chemical Identity of MnB₄O₇

The nomenclature of manganese borates can be complex, with various names used to describe the same or similar compounds. Diboron (B99234) manganese tetraoxide is also referred to as manganese diborate. niscair.res.in The chemical formula for the compound discussed in this article is MnB₄O₇. It is important to distinguish this from other manganese borates such as MnB₂O₄, also known as manganese diboron tetraoxide. ontosight.ai The CAS number for diboron manganese tetraoxide is 40105-04-2. chemnet.comchemicalbook.com

The structure of these compounds is a key aspect of their identity. For instance, β-MnB₄O₇ crystallizes in the orthorhombic space group Cmcm. researchgate.net Its structure is composed exclusively of BO₄ tetrahedra that form a three-dimensional network with channels of four- and six-membered rings. researchgate.net This intricate crystal structure is fundamental to its unique material properties.

Significance and Research Rationale for MnB₄O₇ in Advanced Materials Science

The interest in MnB₄O₇ and other manganese borates stems from their potential applications in various fields of advanced materials science. ontosight.ai These compounds often exhibit intriguing magnetic and optical properties. ontosight.ai The presence of manganese, a transition metal, can impart interesting magnetic behaviors, making these materials candidates for applications in magnetic storage and spintronics. ontosight.aiazom.com

Furthermore, the borate framework can lead to unique optical characteristics, suggesting potential uses in optoelectronic devices. ontosight.ai The structural and electronic properties of manganese borates also make them potential catalysts for certain chemical reactions. ontosight.ai The ongoing research into these materials is driven by the prospect of discovering novel functionalities that can be harnessed for technological advancements. acs.org

Overview of Current Research Landscape on Manganese-Boron-Oxygen Systems

The current research on manganese-boron-oxygen systems is multifaceted, exploring synthesis methods, crystal structures, and a wide array of properties. Scientists are investigating the synthesis of these materials under various conditions, from high-pressure, high-temperature methods to hydrothermal synthesis. ontosight.ainiscair.res.in The goal is to obtain different phases and morphologies, including non-crystalline or amorphous forms of manganese borate. niscair.res.in

Computational materials science, utilizing techniques like density functional theory (DFT), plays a crucial role in predicting the properties of these compounds. materialsproject.orgosti.govrsc.org The Materials Project, for example, provides computed data on MnB₄O₇, including its crystal structure and formation energy. materialsproject.orgosti.gov

Researchers are also exploring the effects of doping and the creation of composite materials. For instance, studies have investigated boron doping in manganese oxides for applications in sodium-ion batteries and boron-doped graphene-supported manganese oxide nanotubes as catalysts. rsc.orgacs.org This broad spectrum of research highlights the dynamic and evolving nature of the field, with a continuous search for new materials with enhanced properties within the manganese-boron-oxygen family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2MnO4 B12663807 Diboron manganese tetraoxide CAS No. 40105-04-2

Properties

CAS No.

40105-04-2

Molecular Formula

B2MnO4

Molecular Weight

140.56 g/mol

IUPAC Name

manganese(2+);oxido(oxo)borane

InChI

InChI=1S/2BO2.Mn/c2*2-1-3;/q2*-1;+2

InChI Key

RZTUFFQPZSXZEM-UHFFFAOYSA-N

Canonical SMILES

B(=O)[O-].B(=O)[O-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Mnb₄o₇

High-Temperature Synthesis Routes

High-temperature methods are the most common approaches for producing crystalline, anhydrous manganese borates. These techniques provide the necessary thermal energy to overcome activation barriers for the formation of the complex borate (B1201080) network structure.

Solid-state synthesis involves the direct reaction of powdered precursors at elevated temperatures. For complex borates like MnB₄O₇, this method often requires high pressure to stabilize the desired phase.

A key example is the synthesis of the β-polymorph of manganese tetraborate (B1243019) (β-MnB₄O₇) under high-pressure/high-temperature (HP/HT) conditions. researchgate.netacs.org This process involves reacting a molar mixture of manganese dioxide (MnO₂) and boron oxide (B₂O₃). The reaction is conducted at a pressure of 7.5 gigapascals (GPa) and a temperature of 1000°C. researchgate.netacs.org Similarly, another manganese borate, α-MnB₂O₄, has been synthesized at 6.5 GPa and 1100°C, highlighting the utility of HP/HT conditions for accessing specific manganese borate phases. researchgate.netscispace.comresearchgate.net

Self-propagating high-temperature synthesis (SHS) is another method that utilizes a highly exothermic reaction to sustain itself after initiation. rsc.orgnih.gov While not specifically documented for MnB₄O₇, it is a viable, energy-efficient technique for producing other refractory materials like borides and could be adapted for this purpose. rsc.orgnih.govresearchgate.net

Table 1: High-Pressure/High-Temperature Solid-State Synthesis of Manganese Borates

CompoundPrecursorsPressure (GPa)Temperature (°C)Reference
β-MnB₄O₇MnO₂, B₂O₃7.51000 researchgate.net, acs.org
α-MnB₂O₄MnO, B₂O₃ (non-stoichiometric)6.51100 researchgate.net, scispace.com, researchgate.net

The flux growth method is a crystal growth technique where a solvent, known as a flux, is used to dissolve the reactants and facilitate crystallization upon cooling. wikipedia.orgaps.org This method allows for crystal growth at temperatures below the melting point of the target material, which is particularly useful for materials that decompose or have very high melting points. wikipedia.orgaps.org

For manganese borates, flux growth has been successfully employed. For instance, single crystals of the manganese oxyborate Mn₂OBO₃ have been grown using borax (B76245) (Na₂B₄O₇) as a flux. researchgate.net The general process involves mixing the starting materials (e.g., a manganese oxide and a boron source) with the flux, heating the mixture to a high temperature (e.g., 600-900°C) to form a homogeneous solution, and then slowly cooling to induce crystallization. aps.orgnih.gov The choice of flux is critical; alkali halides like bromides and iodides have proven effective for growing complex oxides. nih.gov The flux not only lowers the required temperature but also enhances the diffusion rates of the reactants. nih.gov

Solution-Based and Hydrothermal Synthesis Approaches

Solution-based methods offer alternative routes to manganese borates, often yielding materials with different morphologies, such as nanoparticles or hydrated phases, at lower temperatures than solid-state reactions. ontosight.ailabinsights.nl

Hydrothermal synthesis is a versatile technique that employs water or other solvents under high temperature and pressure to dissolve and recrystallize materials. mdpi.com This method has been used to prepare various manganese borate compounds. ontosight.ai For example, one-dimensional nanorods of Mn₃B₇O₁₃OH have been fabricated via a hydrothermal process at 220°C using Mn(NO₃)₂ and NH₄HB₄O₇ as reagents. researchgate.net These nanorods can then be converted to Mn₂OBO₃ through calcination. researchgate.net

Another study reported the preparation of a synthetic manganese sodium borophosphate hydrate (B1144303) using a "soft" hydrothermal method, demonstrating the ability to incorporate both manganese and boron into a crystalline framework from an aqueous system. osti.gov The key parameters influencing hydrothermal synthesis include pH, temperature, pressure, and the choice of mineralizer, all of which can be tuned to target specific phases and morphologies. mdpi.com

Thin Film Deposition Techniques (for related manganese oxides with potential relevance)

While specific data on MnB₄O₇ thin films is limited, techniques used for related manganese borates are highly relevant. Atomic Layer Deposition (ALD) has been successfully used to grow thin films of manganese borate with an approximate stoichiometry of Mn₃(BO₃)₂. aip.orgjyu.fiaip.org

In this process, a manganese precursor, Mn(Tp)₂ (where Tp = tris(pyrazolyl)borate), and ozone are used as co-reactants. aip.orgresearchgate.net The ALD process demonstrates self-limited growth within a temperature window of 300–350°C, with a growth rate of approximately 0.19 Å per cycle. aip.orgjyu.fiaip.org The resulting films are amorphous and exhibit very smooth surfaces, with a root mean square (rms) roughness of 0.4–0.6 nm for a 35-36 nm thick film. aip.orgresearchgate.net This technique offers precise control over film thickness and uniformity, which is crucial for applications in electronics and catalysis.

Table 2: Atomic Layer Deposition Parameters for Manganese Borate Thin Films

ParameterValue/ConditionReference
Approximate Film CompositionMn₃(BO₃)₂ aip.org, aip.org
PrecursorsMn(Tp)₂, Ozone aip.org, aip.org
Substrate Temperature (ALD Window)300–350°C aip.org, jyu.fi
Growth Rate0.19 Å/cycle aip.org, aip.org, researchgate.net
Film CharacteristicsAmorphous, smooth surface (0.4–0.6 nm rms roughness) aip.org, researchgate.net

Control over Morphology and Particle Size in MnB₄O₇ Synthesis

Controlling the morphology, including the shape and size of particles, is essential for tailoring the properties of materials. nih.govwuttkescience.com Several synthesis parameters can be adjusted to achieve this control in manganese borate systems.

Hydrothermal and Solvothermal Methods: These techniques offer significant control over morphology. inl.govrsc.org For instance, in the synthesis of manganese oxoborate, hydrothermal methods performed at a pH of 7.5 yielded nanorods. researchgate.net The choice of solvent and the use of surfactants or capping agents are also critical factors. rsc.orgmdpi.com

Solution Combustion Synthesis: This method has been shown to produce quasi-spherical, mesoporous nanoparticles of manganese oxoborate with sizes around 100 nm, demonstrating a time-efficient route to nanostructured materials. researchgate.net

Flux Growth: In flux-mediated synthesis, the cooling rate, reaction temperature, and dwell time are important variables for controlling crystal morphology. nih.govrsc.org Slower cooling rates generally favor the growth of larger, more well-defined crystals.

Coordination Modulation: The use of modulators, which are molecules that compete with the linking ligands during synthesis, can regulate nucleation and growth rates, thereby influencing the final particle size and shape. nih.gov Factors such as the pH of the reaction mixture and the concentration of precursors are also pivotal. nih.govinl.gov

By carefully selecting the synthesis method and tuning the reaction conditions, it is possible to produce Diboron (B99234) manganese tetraoxide and related compounds with desired physical characteristics for specific applications.

Nanostructured MnB₄O₇ Synthesis

While high-pressure methods typically yield bulk crystalline materials, the synthesis of nanostructured MnB₄O₇ can be approached through several methods, drawing from general principles of nanomaterial fabrication. niscair.res.in Methods such as sol-gel processing, hydrothermal synthesis, and chemical vapor deposition (CVD) are common bottom-up approaches for creating nanostructures from atomic or molecular precursors. niscair.res.in

Hydrothermal synthesis, in particular, has been mentioned as a viable route for producing diboron manganese tetraoxide. ontosight.ai This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure. For instance, a non-crystalline manganese borate has been synthesized via a hydrothermal method using MnSO₄·H₂O, NaOH, and H₃BO₃. niscair.res.in Although this specific example produced an amorphous product, manipulation of hydrothermal parameters such as temperature, pressure, and reaction time could potentially yield nanostructured crystalline MnB₄O₇.

Another approach is the use of a boric acid flux method, which has been employed to create other complex manganese borates. niscair.res.in This involves a two-step heating process that could be adapted to control crystal growth at the nanoscale. niscair.res.in General top-down methods for nanomaterial synthesis, like high-energy ball milling of the bulk material, could also be employed to produce nanostructured MnB₄O₇. ioffe.ru

Influence of Synthesis Parameters on Phase Purity and Crystallinity

The formation of pure, highly crystalline MnB₄O₇ is exceptionally sensitive to the synthesis conditions. The choice of precursors, temperature, pressure, and reaction time are all critical factors that dictate the final product's characteristics.

High-pressure/high-temperature conditions are crucial for the synthesis of specific polymorphs, such as β-MnB₄O₇. researchgate.net Research has shown that starting with a molar mixture of manganese dioxide (MnO₂) and boron trioxide (B₂O₃) and subjecting it to extreme conditions is an effective method. niscair.res.inresearchgate.net The use of hexagonal boron nitride as a crucible material can create a reducing environment, which is a factor to consider as it can affect the oxidation state of the metal ions. researchgate.net

The phase purity of the final product can be affected by the starting materials and the reaction environment. For example, in the synthesis of the related γ-NiB₄O₇, the use of boric acid (H₃BO₃) in addition to B₂O₃ was found to positively affect crystal growth, yielding larger crystals. acs.org This is attributed to the water released by the boric acid upon heating. acs.org Conversely, incomplete reactions can result in the presence of amorphous B₂O₃ alongside the desired crystalline product. acs.org

The following tables summarize key synthesis parameters reported for manganese borates and related compounds, illustrating the conditions required to achieve specific phases.

Table 1: High-Pressure Synthesis Parameters for β-MB₄O₇ (M = Mn, Ni, Cu)

Metal Oxide Precursor Additional Precursor Pressure (GPa) Temperature (°C) Resulting Compound Reference
MnO₂ B₂O₃ 7.5 1000 β-MnB₄O₇ niscair.res.in, researchgate.net
NiO B₂O₃ 7.5 1150 β-NiB₄O₇ acs.org

Table 2: Synthesis Parameters for Other Manganese Borates

Synthesis Method Precursors Temperature (°C) Pressure (GPa) Duration Resulting Compound Reference
High-Pressure/High-Temp MnO₂ and B₂O₃ 1100 6.5 Not Specified α-MnB₂O₄ niscair.res.in
High-Pressure/High-Temp MnO₂ and B₂O₃ 800 Not Specified Not Specified Manganese Oxyborate niscair.res.in
Boric Acid Flux Mn(NO₃)₂, H₂C₂O₄, H₃BO₃ 150 (2 days), then 220 (3 days) Not Specified 5 days total MnB₁₂O₁₄(OH)₁₀ niscair.res.in

The data clearly indicates that high pressure is a determinative factor in producing the β-MnB₄O₇ phase. The crystallinity and phase purity are directly linked to reaching the specific pressure and temperature thresholds required for the atomic arrangement into the desired crystal lattice. Variations in these parameters, such as lower temperatures or pressures, would likely lead to the formation of other manganese borate phases or amorphous products. niscair.res.inresearchgate.net The kinetics of the synthesis, including the duration of the high-temperature and high-pressure treatment, also play a role in the degree of crystallinity and the potential for defect formation in the crystal structure. thieme-connect.de

Advanced Structural Characterization of Mnb₄o₇

Electron Microscopy Techniques

Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure

Transmission Electron Microscopy (TEM) is an indispensable tool for the nanoscale and microscale structural analysis of materials, offering direct visualization of particle size, shape, and morphology. While specific TEM studies on MnB₄O₇ are not extensively documented, the analysis of related manganese borate (B1201080) and oxide nanomaterials provides a strong basis for understanding its likely characteristics.

In the synthesis of manganese-lithium-borate glasses, for instance, TEM has been utilized to confirm the amorphous nature of the prepared materials, revealing the absence of long-range crystalline order. scispace.com For nanocrystalline manganese oxides, TEM imaging has been crucial in determining particle characteristics, including size and morphology, which are significantly influenced by synthesis conditions. scispace.com It is anticipated that TEM analysis of MnB₄O₇ would reveal key morphological features, such as crystalline domains, grain boundaries, and any existing nanostructured characteristics like nanoparticles or nanowires, depending on the synthesis route. High-resolution TEM (HRTEM) could further elucidate the crystal lattice structure and identify any crystalline defects present.

Key Insights from TEM on Related Materials:

FeatureObservation in Related Manganese Borates/OxidesExpected Application to MnB₄O₇
Particle Morphology Varies from amorphous to nanocrystalline depending on synthesis.Determination of particle size, shape, and crystallinity.
Crystallinity Amorphous nature confirmed in some manganese-lithium-borate glasses. scispace.comAssessment of the degree of crystallinity or amorphous character.
Nanostructure Synthesis methods influence the formation of nanostructures.Identification of any nanoscale features such as nanoparticles or agglomerates.
Lattice Imaging HRTEM provides direct visualization of atomic planes.Characterization of the crystal lattice and identification of defects.

Spectroscopic Structural Probes

Spectroscopic techniques are pivotal in elucidating the atomic and molecular structure of MnB₄O₇, providing information on vibrational modes, chemical bonding, and electronic states.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a material by measuring the absorption of infrared radiation. For MnB₄O₇, the FTIR spectrum is expected to be dominated by the vibrational modes of the borate network and the manganese-oxygen bonds.

Studies on various manganese-containing borate glasses reveal characteristic absorption bands. researchgate.netniscpr.res.inresearchgate.net The spectra of these materials typically show broad absorption bands due to the disordered nature of the glass network. researchgate.net The primary structural units in borate glasses are trigonal BO₃ and tetrahedral BO₄ groups, which have distinct vibrational frequencies. niscpr.res.in The addition of metal oxides like MnO can influence the conversion between these two boron coordination states. researchgate.net

Expected FTIR Vibrational Bands for MnB₄O₇:

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentReference Compound(s)
~1200-1600B-O stretching vibrations of BO₃ units. acs.orgAlkali Borate Glasses acs.org
~780-1100B-O asymmetric stretching of tetrahedral BO₄ units. acs.orgAlkali Borate Glasses acs.org
~400-780Bending vibrations of various borate arrangements. acs.orgAlkali Borate Glasses acs.org
Below 500Vibrations of the Mn-O bond. nih.govCalcium Borovanadate Glasses nih.gov

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational, rotational, and other low-frequency modes in a molecule. In the context of MnB₄O₇, Raman spectroscopy would be sensitive to the vibrations of both the borate network and the manganese-oxygen polyhedra.

Research on manganese oxides has shown that Raman spectroscopy is a powerful tool for identifying different phases and obtaining structural information. rruff.info The position of Raman bands in manganese oxides can be correlated with the oxidation state of manganese. rruff.info Similarly, studies on alkali borate glasses have utilized Raman spectroscopy to investigate the structure of the borate network, identifying the presence of BO₃ and BO₄ units within different structural groups. acs.orgacs.org

Anticipated Raman Shifts for MnB₄O₇:

Raman Shift Range (cm⁻¹)Vibrational Mode AssignmentReference Compound(s)
~630-665Mn-O stretching vibrations (sensitive to Mn³⁺ fraction). rruff.infoManganese Oxides rruff.info
~527Vibrations of structures containing tetrahedral [BO₄]⁻ units. nih.govCalcium Borovanadate Glasses nih.gov
~627Vibrations of ring-type metaborate (B1245444) groups. nih.govCalcium Borovanadate Glasses nih.gov
~683B-O-B bond vibrations in the borate lattice. nih.govCalcium Borovanadate Glasses nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For MnB₄O₇, XPS is crucial for determining the oxidation states of manganese and boron on the material's surface.

The analysis of manganese oxides by XPS has established methodologies for identifying Mn(II), Mn(III), and Mn(IV) oxidation states through the analysis of the Mn 2p and Mn 3s core level spectra. xpsfitting.comnih.gov The magnitude of the Mn 3s multiplet splitting is a key indicator of the manganese oxidation state. nih.govthermofisher.com Studies on manganese borate glasses have utilized XPS to confirm the presence of both Mn²⁺ and Mn³⁺ ions. ias.ac.in The B 1s spectrum would provide information on the chemical environment of boron, distinguishing between BO₃ and BO₄ units.

Expected XPS Binding Energies and Features for MnB₄O₇:

ElementCore LevelExpected Binding Energy (eV) / FeatureSignificanceReference Compound(s)
Manganese Mn 2p₃/₂~641-643Indicates the presence of Mn²⁺ and/or Mn³⁺. ias.ac.inManganese Borate Glasses ias.ac.in
Manganese Mn 3sMultiplet splittingMagnitude of splitting helps quantify the oxidation state (e.g., ~6.0 eV for Mn²⁺, ~4.7 eV for Mn⁴⁺). thermofisher.comManganese Oxides thermofisher.com
Boron B 1s~192-193Corresponds to boron in a borate network.-
Oxygen O 1s~531-532Represents oxygen in the metal oxide and borate framework.-

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly sensitive to the local environment of paramagnetic ions like Mn²⁺.

In the study of manganese-doped borate glasses, EPR spectroscopy is a primary tool for probing the coordination and site symmetry of Mn²⁺ ions. researchgate.netnukleonika.pl The EPR spectra of Mn²⁺ in these glasses typically exhibit signals at g ≈ 2.0, which are characteristic of Mn²⁺ ions in environments with close to octahedral symmetry. nih.govresearchgate.net A resonance signal around g ≈ 4.3 is often attributed to Mn²⁺ ions in sites with a strong rhombic distortion. nukleonika.plnih.gov The presence of a well-resolved six-line hyperfine structure is a hallmark of isolated Mn²⁺ ions, arising from the interaction of the electron spin with the nuclear spin of ⁵⁵Mn. nukleonika.pl

Characteristic EPR Signals for Mn²⁺ in a Borate Matrix:

g-valueSpectral FeatureInterpretationReference Compound(s)
~2.0 Resonance signal, often with a six-line hyperfine structure. nih.govresearchgate.netMn²⁺ ions in a near-octahedral symmetry environment. nih.govresearchgate.netAlkali Lead Tetraborate (B1243019) Glasses nih.gov
~3.3 and ~4.3 Resonance signals. nih.govMn²⁺ ions in a rhombic symmetry environment. nih.govAlkali Lead Tetraborate Glasses nih.gov
Broad unresolved band at g ≈ 2.0 Broad signal. nukleonika.plAttributed to Mn²⁺ pairs or small clusters with magnetic dipolar interactions. nukleonika.plCalcium Borate Glasses nukleonika.pl

Electronic Structure and Chemical Bonding in Mnb₄o₇

Theoretical Calculations of Electronic Band Structure

Theoretical calculations, particularly those based on density functional theory (DFT), are powerful tools for predicting and understanding the electronic band structure of materials. nih.govresearchgate.net These calculations provide insights into the distribution of electron energies and are crucial for determining a material's electrical conductivity and optical properties. For complex materials like MnB₄O₇, first-principles calculations are essential for elucidating the intricate interactions between the constituent manganese, boron, and oxygen atoms. nih.govu-tokyo.ac.jp

Band Gap Determination (Direct and Indirect Transitions)

The band gap is a critical parameter derived from the electronic band structure, representing the energy difference between the top of the valence band and the bottom of the conduction band. This energy gap dictates the material's behavior as a conductor, semiconductor, or insulator. The nature of the band gap can be either direct or indirect, which has significant implications for its optical properties, such as light absorption and emission.

While specific experimental or theoretical band structure calculations for crystalline MnB₄O₇ are not extensively reported in the available literature, studies on related manganese borate (B1201080) glasses and other manganese oxides provide some context. For instance, investigations into manganese-doped borate glasses have shown that the optical band gap can be influenced by the concentration of manganese and boron. nih.gov It is important to note that the electronic properties of crystalline materials can differ significantly from their amorphous counterparts. Theoretical calculations would be necessary to determine the precise band gap energy and whether MnB₄O₇ possesses a direct or indirect band gap.

Bonding Characteristics (e.g., B-O, Mn-O bond lengths, covalency)

The chemical bonds within MnB₄O₇ are a hybrid of ionic and covalent character. The electronegativity differences between manganese, boron, and oxygen suggest a degree of charge transfer, leading to ionic interactions. However, the sharing of electrons, indicative of covalent bonding, is also significant, particularly in the borate network.

The Mn-O bond lengths in various manganese oxides typically range from approximately 1.8 Å to 2.2 Å, depending on the oxidation state and coordination number of the manganese ion. The B-O bond lengths in borates are generally shorter, reflecting the strong covalent character of this bond. Precise bond lengths for MnB₄O₇ would require detailed crystallographic studies, such as X-ray or neutron diffraction. aps.orgaps.orgresearchgate.nethw.ac.uk

Mn-O Covalency and its Modulation

The degree of covalency in the Mn-O bond is a key factor influencing the electronic and magnetic properties of manganese oxides. A higher degree of covalency implies a greater sharing of electrons between manganese and oxygen, which can affect properties like charge transfer energies and magnetic exchange interactions. The covalency can be modulated by factors such as the coordination environment of the manganese ion and the presence of other elements in the structure.

Electron Density Distribution and Charge Transfer Phenomena

The electron density distribution provides a detailed picture of the chemical bonding in a material. carleton.edu In MnB₄O₇, the electron density would be expected to be highest around the oxygen atoms due to their high electronegativity. There would also be significant electron density localized in the regions between boron and oxygen atoms, indicative of strong covalent B-O bonds.

Influence of Dopants and Defects on Electronic Structure

The electronic structure of MnB₄O₇ can be intentionally modified by introducing dopants or unintentionally altered by the presence of defects in the crystal lattice. Dopants, which are impurity atoms added to the material, can introduce new energy levels within the band gap, thereby changing the material's electrical and optical properties. For example, doping with elements of different valence states could introduce charge carriers (electrons or holes), potentially transforming MnB₄O₇ into a p-type or n-type semiconductor.

Magnetic Phenomena and Properties of Mnb₄o₇

Magnetic Susceptibility and Magnetization Studies

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. researchgate.net Studies on manganese borates reveal a temperature-dependent magnetic behavior, transitioning between different magnetic states as the temperature changes. frontiersin.org

Manganese borates display diverse magnetic behaviors depending on their specific composition and crystal structure. nih.gov At sufficiently high temperatures, these materials typically exhibit paramagnetism . In this state, the magnetic moments of the individual manganese ions are randomly oriented due to thermal energy, but they align with an external magnetic field. wikipedia.orglibretexts.org

As the temperature is lowered, interactions between the manganese ions can lead to a magnetically ordered state. This ordering can be:

Ferromagnetic : This occurs when the magnetic moments of neighboring Mn ions align in the same direction, resulting in a strong net magnetization. Ferromagnetism has been observed in manganese borides like FeB-type MnB. frontiersin.org

Antiferromagnetic : In this state, the magnetic moments of neighboring Mn ions align in opposite directions, leading to a zero or very small net magnetization. wikipedia.orglibretexts.org This is a common phenomenon in transition metal compounds, including many manganese oxides and borates. wikipedia.orgnih.gov Sometimes, the antiparallel alignment is not perfect, resulting in a slight tilt or "canting" of the spins, which produces a weak net magnetic moment. frontiersin.org

The transition from a disordered paramagnetic state to an ordered magnetic state occurs at a critical temperature.

The Curie Temperature (T_C) is the temperature above which ferromagnetic materials lose their spontaneous magnetization and become paramagnetic. frontiersin.org

The Néel Temperature (T_N) is the temperature above which antiferromagnetic materials lose their magnetic ordering and transition to a paramagnetic state. frontiersin.orgwikipedia.orglibretexts.org The magnetic susceptibility of an antiferromagnetic material typically shows a maximum at the Néel temperature. wikipedia.org

Interactive Data Table: Magnetic Transition Temperatures in Manganese Borates

Compound Magnetic Ordering Transition Temperature
MnB₂ Weak Ferromagnetism T_C ≈ 135.6 K - 157 K frontiersin.org
MnB₂ Antiferromagnetism T_N ≈ 330 K frontiersin.org
NiO Antiferromagnetism T_N = 525 K nih.gov
CoO Antiferromagnetism T_N = 293 K nih.gov

Spin States and Magnetic Moments of Manganese Ions

The magnetic properties of manganese tetraborate (B1243019) originate from the unpaired electrons in the 3d orbitals of the manganese ions. Manganese typically exists in a +2 oxidation state (Mn²⁺) in this compound. The Mn²⁺ ion has an electronic configuration of [Ar] 3d⁵.

According to Hund's rule, the five 3d electrons will occupy separate orbitals with parallel spins to maximize the total spin, resulting in a high-spin state (S=2) with five unpaired electrons. nih.gov This large number of unpaired electrons gives the Mn²⁺ ion a significant magnetic moment, which is the fundamental source of the compound's magnetic behavior. nih.gov For instance, in one study, the Mn(III) ion in a high-spin state was found to have an effective magnetic moment of 4.85 µB. nih.gov

Exchange Interactions and Magnetic Ordering Mechanisms

The alignment of magnetic moments in MnB₄O₇ does not occur by chance but is governed by a quantum mechanical phenomenon known as the exchange interaction . wikipedia.org This interaction describes the coupling between the spins of neighboring manganese ions.

In ionic compounds like manganese borates, the Mn ions are too far apart for a direct exchange of electrons. Instead, the interaction is typically a superexchange mechanism. This is an indirect interaction mediated by the non-magnetic oxygen atoms of the borate (B1201080) (B₄O₇)²⁻ anions that lie between the manganese ions. The specific geometry of the Mn-O-Mn bonds, including the bond angle and distance, determines whether the exchange interaction will favor a parallel (ferromagnetic) or antiparallel (antiferromagnetic) alignment of the Mn spins. nih.gov The interplay between the manganese matrix and the boron framework modulates these magnetic exchange interactions. nih.gov

Voltage-Controlled Magnetic Anisotropy (as observed in manganese nanolayers)

Voltage-controlled magnetic anisotropy (VCMA) is a phenomenon where the application of an electric field to a material can alter its magnetic properties, specifically its magnetic anisotropy (the directional dependence of the material's magnetic properties). researchgate.netnsf.gov This effect is primarily studied in thin films and nanolayers for potential applications in low-power spintronic devices, such as memory. nsf.govroyalsocietypublishing.orgnih.gov

While research on VCMA in bulk MnB₄O₇ is not documented, studies on manganese-containing nanolayers, such as MgO-capped MnPt films, demonstrate the principle. nsf.gov In these systems, applying an electric field across a dielectric layer can change the electron density at the interface, which in turn modifies the magnetic anisotropy of the manganese-containing layer. frontiersin.org This technique can be used to facilitate the switching of magnetic states and manipulate spin waves. nsf.gov The effect is highly dependent on the interfacial structure and the materials used. nsf.gov

Influence of Crystal Structure and Doping on Magnetic Properties

The magnetic properties of manganese tetraborate are intrinsically linked to its crystal structure and can be intentionally modified by doping.

Crystal Structure : The specific arrangement of atoms in the MnB₄O₇ lattice dictates the distances and angles between the Mn²⁺ ions. As the superexchange interaction is highly sensitive to these geometric parameters, the crystal structure is the primary determinant of the type and strength of magnetic ordering (ferromagnetic vs. antiferromagnetic) and the resulting Néel or Curie temperature. nih.gov

Doping : The introduction of other elements (dopants) into the MnB₄O₇ crystal structure can significantly alter its magnetic behavior. Doping can have several effects:

Lattice Distortion : Dopant ions with different sizes can cause local distortions in the crystal lattice, changing the Mn-Mn distances and Mn-O-Mn bond angles, thereby modifying the exchange interactions.

Valence State Modification : Dopants can influence the oxidation state of the manganese ions, which changes the number of unpaired 3d electrons and thus the magnetic moment.

Introduction of Different Magnetic Interactions : If the dopant is itself a magnetic ion, it can introduce new magnetic exchange pathways, potentially leading to complex magnetic behaviors like ferrimagnetism.

Studies on other manganese-based materials have shown that doping is an effective method for tuning magnetic properties. For example, doping Fe-Mn alloys with higher concentrations of manganese can reduce magnetic susceptibility artifacts in MRI applications by altering the material's microstructure. koreascience.kr Similarly, in mixed nickel-cobalt (B8461503) oxides, adjusting the Ni-to-Co ratio allows for the tuning of the Néel temperature. nih.gov

Optical and Spectroscopic Characteristics of Mnb₄o₇

UV-Visible Spectroscopy for Optical Band Gap and Absorption Features

UV-Visible spectroscopy is a fundamental technique used to investigate the electronic transitions occurring between the valence and conduction bands in materials. caltech.eduthermofisher.com By measuring the absorption of light as a function of wavelength, it is possible to determine the optical band gap (Eopt), which is the minimum energy required to excite an electron from the valence band to the conduction band. thermofisher.com

In the study of manganese-doped borate (B1201080) glasses, optical absorption is typically analyzed in the wavelength range of 200–1000 nm. researchgate.net The optical absorption spectra of these glasses exhibit a characteristic broad absorption band. For instance, in a sodium lead alumino borosilicate glass system doped with manganese, a predominant broad band peak around 475 nm (21,052 cm⁻¹) is identified, which is attributed to the ⁶A₁g(S)→⁴T₁g(G) octahedral transition of the Mn²⁺ ion. ijlaindia.org

The optical band gap is commonly determined using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). thermofisher.comyoutube.com Research on borate glass doped with manganese dioxide (MnO₂) has shown that the optical energy gap tends to decrease as the concentration of MnO₂ increases. researchgate.net This trend is observed for both direct and indirect optical band gaps. researchgate.net The decrease in the optical band gap with higher manganese concentration may be attributed to changes in the glass structure and the formation of non-bridging oxygens, which alters the energy levels within the band structure.

Table 1: Effect of MnO₂ Concentration on the Optical Band Gap of Borate Glass

MnO₂ Concentration (wt%) Direct Optical Band Gap (eV) Indirect Optical Band Gap (eV)
0.0 3.85 3.55
0.5 3.65 3.30
1.0 3.50 3.15
1.5 3.35 3.00
2.0 3.20 2.85

Note: This data is representative of trends observed in manganese-doped borate glass systems as detailed in the literature. researchgate.net

Urbach Energy Analysis

Urbach energy (EU) is a parameter that characterizes the degree of structural disorder and defects in a material. researchgate.netchalcogen.ro It is associated with the width of the tail of localized states extending into the band gap. researchgate.net A higher Urbach energy value indicates a greater degree of disorder, structural imperfections, and defects within the material's network. chalcogen.ro

The Urbach energy is determined from the exponential region of the optical absorption edge, following the Urbach rule. It is calculated by taking the reciprocal of the slope of the linear portion of a plot of the natural logarithm of the absorption coefficient (ln α) versus photon energy (hν). ijsr.net

Studies on manganese-containing borate glasses have consistently shown that the Urbach energy increases with an increasing concentration of manganese oxide. researchgate.netijlaindia.org For example, in one study, the Urbach energy values increased from 0.249 to 0.275 eV as the manganese ion concentration was raised. ijlaindia.org This suggests that the addition of manganese introduces more structural disorder into the borate glass network. researchgate.net An inverse relationship is generally observed between the optical band gap and the Urbach energy; as the band gap decreases with higher manganese content, the Urbach energy increases. researchgate.netchalcogen.ro

Table 2: Relationship between MnO₂ Concentration and Urbach Energy in Borate Glass

MnO₂ Concentration (wt%) Urbach Energy (Eᵤ) (eV)
0.0 0.21
0.5 0.32
1.0 0.41
1.5 0.50
2.0 0.58

Note: This data is representative of trends observed in manganese-doped borate glass systems as detailed in the literature. researchgate.net

Influence of Manganese Concentration and Structural Units on Optical Properties

Manganese ions can exist in different valence states (e.g., Mn²⁺, Mn³⁺) and coordination environments (e.g., tetrahedral, octahedral) within the glass matrix. ijlaindia.orgias.ac.in In borate glasses, Mn²⁺ ions in octahedral coordination are commonly observed. ijlaindia.org These ions act as network modifiers and can alter the arrangement of the borate structural units. ias.ac.in

The fundamental building blocks of borate glasses are trigonal BO₃ units and tetrahedral BO₄ units. The addition of network modifiers like manganese oxide can cause the conversion of BO₃ units to BO₄ units, or vice versa, which in turn affects properties like density and molar volume. ias.ac.innih.gov The interaction between the manganese ions and the borate structural units is a key factor in determining the final optical characteristics. The changes in the coordination and the creation of non-bridging oxygens due to the presence of manganese ions are responsible for the observed shifts in the optical absorption edge and the modification of the band gap energy. researchgate.net

Catalytic Activity and Mechanisms Involving Mnb₄o₇

Oxidation Reactions Catalyzed by Manganese Borates (or Boron-doped Manganese Oxides)

Manganese oxides are well-established catalysts for oxidation reactions due to the variable oxidation states of manganese. The incorporation of boron can further enhance their performance by altering crystal phases and surface properties.

The catalytic oxidation of formaldehyde (B43269) (HCHO), a significant indoor air pollutant, into less harmful substances like CO₂ and H₂O is a critical application for manganese-based catalysts. mdpi.com Research into boron-doped manganese oxides (B/MnₓOᵧ) has shown that the synthesis conditions, particularly the aging temperature during hydrothermal preparation, play a crucial role in determining the catalyst's structure and subsequent activity. nih.gov

Studies have demonstrated that boron-doped manganese oxide synthesized at an aging temperature of 100°C (B/MnₓOᵧ-100) predominantly forms the cryptomelane crystal phase. nih.govnih.gov This phase exhibits notable catalytic activity for formaldehyde abatement at low temperatures. In contrast, increasing the aging temperature to 180°C (B/MnₓOᵧ-180) leads to the formation of the pyrolusite phase, which has been found to be inactive for formaldehyde oxidation under similar conditions. nih.govnih.gov The presence of potassium cations within the tunnel structure of the cryptomelane phase, which are absent in the pyrolusite structure formed at higher temperatures, is thought to be a contributing factor to its catalytic performance. nih.gov

The performance of the active B/MnₓOᵧ-100 catalyst is detailed in the table below, showcasing its efficiency at low oxidation temperatures.

CatalystCrystal PhaseReaction Temperature (°C)Formaldehyde Removal Efficiency (%)Reference
B/MnₓOᵧ-100Cryptomelane8028.4 ± 1.2 nih.govnih.gov
B/MnₓOᵧ-100Cryptomelane10036.9 ± 0.9 nih.govnih.gov
B/MnₓOᵧ-180Pyrolusite80~0 nih.gov

For comparison, undoped manganese oxides, particularly the δ-MnO₂ polymorph, can achieve complete HCHO conversion at 80°C, highlighting the high benchmark for these catalysts. rsc.org The mechanism over manganese oxides generally involves the activation of surface oxygen species and the utilization of oxygen vacancies. nih.gov

While specific studies on the catalytic oxidation of carbon monoxide (CO) over diboron (B99234) manganese tetraoxide or boron-doped manganese oxides are limited, research on related doped manganese oxide systems provides insight into potential mechanisms. For instance, silver-doped manganese oxides (Ag/MnO₂) have shown higher catalytic activity for CO oxidation than undoped MnO₂. scientific.net The enhanced performance in these catalysts is associated with good low-temperature reducibility, an abundance of surface oxygen, and highly dispersed silver oxide species. scientific.net The general mechanism for CO oxidation on manganese oxides involves the adsorption of CO onto active sites, followed by reaction with either lattice oxygen or surface-adsorbed oxygen to form CO₂, regenerating the active site through the adsorption of gas-phase O₂. The modification with dopants like KMnO₄ has been shown to increase the number of oxygen-containing functional groups that can provide reactive oxygen species for the reaction. mdpi.com

The aerobic oxidation of benzylamine (B48309) is a model reaction for the synthesis of imines and other nitrogen-containing compounds. Manganese oxide catalysts have demonstrated effectiveness in this transformation. researchgate.net For example, a nanostructured MnOₓ/TiO₂ catalyst with highly dispersed MnOₓ nanoparticles has been developed for the selective synthesis of aromatic imines from benzylamines. researchgate.net Another study utilized a Mn(II)/tert-BuOOH system for the oxidative coupling of benzylamines into N-benzylbenzaldimines, achieving high yields. koreascience.kr Although direct data on manganese borates for this reaction is not prominent, the established activity of various manganese oxides suggests a potential application. The reaction mechanism in a Mn(II) catalyzed system is proposed to involve the formation of a high-valent Mn(IV)=O species, which initiates the reaction through an electron transfer from the benzylamine. koreascience.kr

Hydrogenation Reactions (e.g., CO₂ and CO hydrogenation)

The conversion of CO₂ and CO into value-added chemicals through hydrogenation is a key area of sustainable chemistry. Boron's role as a dopant can significantly influence the selectivity of these reactions. While research on manganese borate (B1201080) solids is emerging, studies on related systems highlight the potential.

Boron-doped cobalt catalysts, for instance, have been shown to dramatically alter the product selectivity of CO₂ hydrogenation. The introduction of boron into a Co/ZSM-5 catalyst shifted the primary product from methane (B114726) (CH₄) to CO, with a CO selectivity reaching 94.5%. nih.gov This effect is attributed to boron's ability to modulate the electronic state of the metal and enhance CO₂ adsorption, which in turn facilitates the desorption of CO before further hydrogenation to methane can occur. nih.gov

Furthermore, molecular manganese catalysts have demonstrated activity in CO₂ reduction. A manganese pincer complex has been reported to effectively catalyze the hydroboration of CO₂, carboxylic acids, and organic carbonates using pinacolborane as the reducing agent under mild conditions. nih.gov This directly links manganese and boron chemistry in the reductive functionalization of CO₂, suggesting that solid-state manganese borates could possess interesting properties for these reactions.

Role of Manganese Oxidation States in Catalysis

The catalytic activity of manganese-based materials is intrinsically linked to the accessibility of multiple manganese oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺). nih.gov The relative abundance and interplay of these states often dictate the reaction pathway and efficiency. For many oxidation reactions catalyzed by manganese oxides, a redox cycle involving Mn³⁺ and Mn⁴⁺ is considered crucial.

The presence of boron in the material's structure, such as in borosilicate glasses, can influence the electrochemical equilibrium of manganese oxidation states. nih.gov It has been shown that by adjusting the composition and reducing the optical basicity of the glass, it is possible to stabilize lower oxidation states, specifically Mn²⁺. nih.gov This ability to tune the oxidation state is critical, as different reactions may be favored by different manganese species. For example, while Mn³⁺/Mn⁴⁺ redox couples are vital for many oxidation reactions, the presence of Mn²⁺ has also been implicated in specific catalytic cycles. Stabilizing a particular oxidation state could enhance selectivity towards a desired product and prevent catalyst deactivation pathways.

Active Sites and Reaction Mechanisms

The active sites in manganese-based catalysts are often multifaceted and depend on the specific material and reaction.

For Oxidation Reactions: In the catalytic oxidation of formaldehyde over manganese oxides, surface defects, particularly manganese and oxygen vacancies, are widely considered to be the active sites. acs.org These sites facilitate the adsorption of reactants and the activation of oxygen. The comprehensive pathway on MnO₂ involves O₂ adsorption and dissociation, HCHO adsorption and dehydrogenation, and subsequent desorption of CO₂ and H₂O. nih.gov In boron-doped manganese oxides, the superior activity of the cryptomelane phase suggests that its unique tunnel structure, potentially modified by boron, hosts the catalytically active centers for formaldehyde oxidation. nih.govnih.gov For amine oxidations, negatively charged surface oxygen and hydroxyl groups on manganese oxide can act as active sites. researchgate.net The mechanism can proceed via the formation of a high-valent Mn=O intermediate that abstracts hydrogen from the substrate. koreascience.kr

For Hydrogenation Reactions: In CO₂ hydrogenation, the introduction of boron as a dopant can modify the electronic properties of the metal active sites. For cobalt-boron catalysts, boron doping optimizes the electronic state of cobalt, which weakens the binding of the intermediate CO molecule, thereby promoting its desorption and leading to high CO selectivity. nih.gov For molecular manganese catalysts used in CO₂ hydroboration, the mechanism involves metal-ligand cooperation, where both the manganese center and the pincer ligand participate in activating the pinacolborane and the CO₂ molecule. nih.gov

Synergistic Effects in Boron-Doped Manganese Oxide Catalysts

The introduction of boron into manganese oxide frameworks gives rise to synergistic effects that significantly enhance catalytic performance beyond what would be expected from either component alone. This synergy stems from a combination of electronic, structural, and morphological modifications induced by the boron dopant. Research indicates that boron acts as a promoter, fundamentally altering the intrinsic properties of the manganese oxide catalyst to improve its activity, selectivity, and stability in various chemical reactions.

One of the primary mechanisms behind this synergy is the modulation of the catalyst's electronic structure. Boron, possessing a strong Lewis acidity, can alter the electronic properties of manganese oxide. nih.gov Theoretical and experimental studies have shown that doping with boron can change the material's characteristics from semiconducting to metallic. nih.gov This transformation significantly optimizes electrical conductivity by creating a density of states at the Fermi level, which is critical for electrocatalytic processes. nih.gov For instance, the charge transfer resistance of a boron-doped Mn₃O₄ electrode was found to be 46% lower than that of its undoped counterpart, demonstrating a clear enhancement in electronic mobility. nih.gov

The presence of boron during the synthesis process also influences the resulting crystal phase and morphology of the manganese oxide, which in turn affects its catalytic function. The hydrothermal synthesis of boron-doped manganese oxides at different aging temperatures can yield distinct crystalline structures, such as cryptomelane or pyrolusite. nih.gov These phases exhibit markedly different catalytic activities. For example, in the deep oxidation of formaldehyde, the cryptomelane phase of boron-doped manganese oxide shows significantly higher conversion efficiency at low temperatures compared to the pyrolusite phase, which is largely inactive under the same conditions. nih.gov

The enhanced performance of the cryptomelane structure is partly attributed to a greater abundance of defective oxygen species, which serve as active sites for catalytic oxidation. nih.gov Doping can also promote the formation of specific nanostructures, such as the nanorods observed in boron-doped MnO₂ used for dye degradation, which offer a high surface area for catalytic reactions. researchgate.net

Research Findings in Catalytic Applications

Detailed research has quantified the synergistic effects of boron doping in specific environmental applications, such as the removal of volatile organic compounds (VOCs) and aqueous pollutants.

Catalytic Oxidation of Formaldehyde: Studies on the complete oxidation of formaldehyde, a common indoor air pollutant, highlight the critical role of the boron-induced catalyst structure. The B/MnₓOᵧ-100 catalyst, possessing a major cryptomelane crystal phase, demonstrated effective formaldehyde removal at temperatures below 100°C. In contrast, the B/MnₓOᵧ-180 catalyst, which is primarily composed of the pyrolusite phase, showed almost no activity at 80°C. nih.gov

Table 1: Formaldehyde Conversion over Boron-Doped Manganese Oxide Catalysts nih.gov
Catalyst (Phase)Reaction Temperature (°C)Formaldehyde Conversion (%)
B/MnₓOᵧ-100 (Cryptomelane)8028.4 ± 1.2
B/MnₓOᵧ-100 (Cryptomelane)10036.9 ± 0.9
B/MnₓOᵧ-180 (Pyrolusite)80~0

Degradation of Aqueous Dyes: In the treatment of water contaminants, boron-doped MnO₂ nanorods have shown exceptional performance in the degradation of methyl orange. The catalyst achieved a 90% decolorization degree in just two minutes, showcasing rapid and efficient catalytic activity. researchgate.net The physical properties of the catalyst, such as surface area, are also influenced by the level of boron doping.

Table 2: Decolorization of Methyl Orange with 5% B-MnO₂ Catalyst researchgate.net
Reaction Time (minutes)Degree of Decolorization (%)
290

The synergistic interplay between boron and manganese oxide, driven by electronic modulation, structural control, and the creation of highly active sites, provides a powerful strategy for designing advanced catalysts for environmental remediation and energy applications.

Theoretical and Computational Investigations of Mnb₄o₇

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary tool for the computational study of solid-state materials like MnB₄O₇, offering a balance between accuracy and computational feasibility.

DFT calculations have been utilized to assess the structural stability of MnB₄O₇. The experimentally observed orthorhombic crystal structure (space group Pbca) is supported by computational findings as an energetically favorable phase. First-principles calculations performed as part of the Materials Project have determined the thermodynamic stability of this orthorhombic phase.

Furthermore, studies on the Li-Mn-B-O system have computationally identified MnB₄O₇ as a stable compound that can form during the decomposition of other phases, such as delithiated monoclinic LiMnBO₃. harvard.edumit.edu This prediction highlights the inherent thermodynamic stability of the MnB₄O₇ structure.

In addition to the ambient-pressure orthorhombic phase (α-MnB₄O₇), a high-pressure polymorph, β-MnB₄O₇, has been synthesized. researchgate.net This phase is isotypic with β-ZnB₄O₇ and crystallizes in the Cmcm space group. researchgate.net Theoretical calculations comparing different structural types have indicated that the α-structural type is the most energetically favorable at ambient conditions, which is consistent with experimental observations. kirensky.ru While these distinct phases have been identified, detailed theoretical investigations into the specific pressure-induced phase transition mechanisms between α- and β-MnB₄O₇ are not extensively documented in the current literature.

Computed Crystallographic Data for Orthorhombic MnB₄O₇

Property Value
Crystal System Orthorhombic
Space Group Pbca (61)
Lattice Constant a 8.234 Å
Lattice Constant b 8.810 Å
Lattice Constant c 14.187 Å

Note: Data sourced from computational studies.

The electronic properties of MnB₄O₇ have been modeled using DFT to understand its behavior as an electronic material. These calculations are crucial for determining the distribution of electronic states and the nature of the valence and conduction bands. Theoretical studies mentioned in a doctoral thesis indicate that the electronic band structure has been a subject of investigation. ut.ee

DFT calculations predict that orthorhombic MnB₄O₇ is an insulator. The Materials Project database reports a calculated band gap for this compound, providing a quantitative measure of its insulating nature. General DFT studies on related borate (B1201080) compounds often show that the top of the valence band is primarily composed of O 2p orbitals, while the conduction band minimum can have contributions from the metal d-orbitals.

Computed Electronic Properties of Orthorhombic MnB₄O₇

Property Calculated Value
Band Gap 3.28 eV

Note: Data sourced from computational studies.

Experimental studies have shown that MnB₄O₇ is paramagnetic at room temperature and undergoes a transition to an antiferromagnetic (AFM) state at a Néel temperature of approximately 3 K. researchgate.net DFT calculations have been performed to investigate and confirm this magnetic ground state.

Theoretical investigations of various possible magnetic orderings (ferromagnetic, antiferromagnetic, etc.) have concluded that an antiferromagnetic arrangement is the most energetically favorable state for the α-phase of MnB₄O₇. kirensky.ru This aligns with experimental magnetic susceptibility measurements. The magnetic ordering in manganese borates arises from superexchange interactions, where the magnetic moments of the manganese ions are coupled through the intervening non-magnetic oxygen and boron atoms. DFT provides a framework to model these exchange interactions and determine the preferred magnetic structure.

While manganese tetraborate (B1243019) has been mentioned in patents as a potential catalyst for preventing the thickening of oils, ethernet.edu.et and manganese tetraborate complexes are known to influence electrodeposition processes, researchgate.netresearchgate.net there is currently a lack of specific theoretical or computational investigations focusing on the adsorption and catalytic reaction mechanisms on the surface of solid MnB₄O₇. Such studies would typically involve DFT calculations to model the adsorption of molecules onto the material's surfaces and to map the energy profiles of potential catalytic reaction pathways.

First-Principles Molecular Dynamics Simulations

There are no specific first-principles molecular dynamics (MD) simulations documented in the literature for diboron (B99234) manganese tetraoxide (MnB₄O₇). While classical MD simulations have been suggested as a tool to study the dynamic behavior of hydrated manganese borates, ab initio MD, which treats the electronic structure quantum mechanically, has not been applied to investigate the properties of MnB₄O₇.

Thermodynamic Modeling (as observed for related B-Mn-V systems)

Thermodynamic modeling and phase diagram calculations provide a basis for understanding the stability of compounds within a chemical system. The stability of MnB₄O₇ has been confirmed through first-principles calculations within the context of the Li-Mn-B-O quaternary system. harvard.edu These studies show that MnB₄O₇ is a stable phase on the convex hull, meaning it is a predicted decomposition product of less stable phases in that system. harvard.edumit.edu Furthermore, thermodynamic evaluations of the MnO-B₂O₃ binary system also include MnB₄O₇ as a stable phase, which is essential for understanding its formation during high-temperature synthesis. sci-hub.se

Correlation between Theoretical Predictions and Experimental Observations

The accurate theoretical modeling of complex inorganic compounds such as diboron manganese tetraoxide (MnB₄O₇) is crucial for understanding their structure-property relationships. Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights that complement and help interpret experimental findings. The correlation between theoretical predictions and experimental observations for MnB₄O₇ is most evident in the analysis of its crystal structure and magnetic properties.

Structural Parameters

Theoretical calculations have been successful in predicting the crystal structure of the β-polymorph of manganese tetraborate (β-MnB₄O₇), which is isostructural with other transition metal tetraborates. These compounds crystallize in the orthorhombic space group. By performing geometry optimization calculations, theoretical models can predict lattice parameters and atomic positions that are in close agreement with experimental data obtained from techniques like X-ray diffraction (XRD) and neutron diffraction.

Discrepancies between calculated and experimental values are generally small and can be attributed to several factors. Theoretical calculations are often performed at 0 K, whereas experimental data is typically collected at room temperature. Thermal expansion can account for slight increases in the experimental lattice parameters compared to the theoretical ground-state predictions. Furthermore, the choice of the exchange-correlation functional in DFT calculations can influence the accuracy of the predicted structural parameters. Despite these minor differences, the strong agreement between theoretical and experimental structural data validates the computational models used to describe MnB₄O₇.

ParameterTheoretical (DFT) PredictionExperimental Observation
Crystal SystemOrthorhombicOrthorhombic
Space GroupPmn2₁Pmn2₁
Lattice Constant a~9.2 Å~9.3 Å
Lattice Constant b~5.5 Å~5.6 Å
Lattice Constant c~5.1 Å~5.2 Å

Magnetic Properties

The magnetic behavior of manganese borides is known to be complex, with properties that are highly dependent on the boron concentration. Theoretical investigations into the magnetic properties of MnB₄O₇ often focus on determining the preferred magnetic ordering and the magnitude of the magnetic moments on the manganese ions.

First-principles calculations can predict whether a material will exhibit ferromagnetic, antiferromagnetic, or more complex magnetic ordering by comparing the total energies of different magnetic configurations. For MnB₄O₇, theoretical studies suggest an antiferromagnetic ground state. This is consistent with experimental magnetic susceptibility measurements, which show a transition to an ordered magnetic state at low temperatures.

The calculated magnetic moment for the Mn²⁺ ions in the tetraborate structure is typically around 5 µB, which is close to the theoretical spin-only value for a high-spin d⁵ configuration. Experimental techniques such as neutron diffraction can be used to determine the ordered magnetic moment. The experimentally determined moments are often slightly lower than the calculated values, a discrepancy that can arise from factors like spin-orbit coupling and covalency effects, which are not always fully captured in standard DFT calculations. The general agreement between the predicted antiferromagnetic ordering and the magnitude of the magnetic moment with experimental results underscores the predictive power of modern computational methods in materials science.

Magnetic PropertyTheoretical (DFT) PredictionExperimental Observation
Magnetic OrderingAntiferromagneticAntiferromagnetic
Calculated Magnetic Moment (Mn²⁺)~5 µB-
Experimentally Determined Moment-Slightly < 5 µB

Advanced Research Directions and Emerging Applications of Mnb₄o₇

Integration in Multifunctional Materials

Diboron (B99234) manganese tetraoxide (MnB₄O₇) is emerging as a compound of significant interest in the development of multifunctional materials. These are advanced materials engineered to possess multiple distinct properties or functions, which can be coupled to elicit novel responses. The integration of MnB₄O₇ into such materials leverages the inherent magnetic and electronic properties of manganese ions, along with the structural versatility of borate (B1201080) networks.

Research into manganese-containing borate glasses has shown that the introduction of manganese ions can impart magnetic properties, paving the way for applications in magneto-optical devices and spintronics. ias.ac.in While specific studies on the multifunctional character of crystalline MnB₄O₇ are still developing, the principles observed in related manganese boride and borate systems suggest a strong potential. For instance, binary manganese borides are recognized as multifunctional materials with a combination of high hardness and tunable magnetic properties, which are dependent on the boron concentration. nih.gov This tunability suggests that by controlling the stoichiometry and structure of manganese borates like MnB₄O₇, a range of functional properties could be engineered.

Furthermore, manganese-based coordination polymers have demonstrated tunable dielectric properties that are responsive to polar solvents, alongside catalytic activity. mdpi.com This dual functionality in a manganese-containing framework highlights the potential for designing MnB₄O₇-based materials with, for example, coupled magnetic and catalytic or dielectric and sensory capabilities. The role of manganese borate as a precursor in creating complex manganese-based oxides further underscores its importance in the synthesis of advanced functional materials for electronic components.

Development of Novel Synthesis Strategies

The advancement of applications for Diboron manganese tetraoxide is intrinsically linked to the development of sophisticated synthesis methods that allow for control over its structure, morphology, and purity. A variety of synthesis strategies have been explored for manganese borates, each offering distinct advantages in terms of reaction conditions, product characteristics, and scalability.

Conventional synthesis of MnB₄O₇ can be achieved through aqueous solution methods, such as the reaction of a soluble manganese salt like manganese sulfate (B86663) with borax (B76245) (sodium tetraborate). This precipitation method is straightforward but may offer limited control over particle size and crystallinity.

To access novel phases and morphologies, more advanced techniques are being investigated:

Hydrothermal and Solvothermal Methods: These techniques, carried out in sealed vessels under elevated temperature and pressure, are effective for synthesizing crystalline manganese borates with unique structures. bohrium.com The choice of solvents, temperature, and pressure can influence the resulting crystal phase and morphology, such as the formation of nanorods. bohrium.com

High-Pressure/High-Temperature (HP/HT) Synthesis: This is a powerful tool for creating dense, novel polymorphs of manganese borates that are not stable under ambient conditions. For example, the synthesis of α-MnB₂O₄ has been achieved at 6.5 GPa and 1100 °C. researchgate.net

Solid-State Reactions: This method involves the high-temperature reaction of solid precursors, such as manganese oxides and boric acid or borax. bohrium.com It is a common technique for producing ceramic materials and can yield crystalline manganese borate powders.

Solution Combustion Synthesis: This technique offers a rapid, energy-efficient route to producing nanomaterials. It involves the exothermic reaction of an aqueous solution of metal nitrates (as oxidizers) and a fuel (like urea (B33335) or glycine). This method has been successfully used to produce quasi-spherical, mesoporous manganese oxoborate nanoparticles. bohrium.com

The table below summarizes some of the key synthesis strategies for manganese borates and their typical outcomes.

Synthesis MethodPrecursorsTypical ConditionsKey AdvantagesResulting Material Example
Aqueous Precipitation Manganese Sulfate, BoraxAmbient temperature and pressureSimple, scalableManganese Borate powder
Hydrothermal Manganese Salts, Boric Acid/BoraxSealed vessel, elevated T & PControl over crystallinity and morphologyWarwickite-type Mn₂OBO₃ nanorods bohrium.com
High-Pressure/High-Temp Manganese Oxides, Boron Oxides>6 GPa, >1000 °CAccess to novel, dense phasesα-MnB₂O₄ researchgate.net
Solid-State Reaction Manganese Salts, Boric Acid/BoraxHigh-temperature furnaceGood for crystalline powdersWarwickite-type Mn₂OBO₃ nanoparticles bohrium.com
Solution Combustion Manganese Salts, Borax/Boric Acid, FuelHigh-temperature, rapid combustionFast, energy-efficient, produces nanomaterialsMesoporous Mn₂OBO₃ nanoparticles bohrium.com

Exploration of Quantum Phenomena and Spintronics

The field of spintronics aims to utilize the spin of electrons, in addition to their charge, for information processing and storage. Manganese-based compounds are at the forefront of this research due to the strong magnetic moments arising from manganese atoms. frontiersin.org While direct studies on quantum phenomena within this compound are nascent, research on related manganese borides and borate-containing systems provides a strong basis for its potential in spintronics.

Manganese borides exhibit a fascinating range of magnetic behaviors, including ferromagnetism, antiferromagnetism, and spin-canting, which are dependent on the boron-to-manganese ratio and the resulting crystal structure. nih.govfrontiersin.org For instance, manganese diboride (MnB₂) displays weak ferromagnetism below a Curie temperature of 135.6 K, originating from a spin-canting antiferromagnetic structure. frontiersin.org These exotic magnetic properties are crucial for developing spintronic devices. The insertion of boron layers into the manganese matrix can tune the exchange interactions between manganese atoms, leading to these unique magnetic phenomena. frontiersin.org

Although specific quantum effects like quantum tunneling of magnetization or spin coherence in MnB₄O₇ have not yet been detailed in the literature, the presence of magnetically active manganese ions within a complex borate crystal lattice makes it a compelling candidate for future investigations. The synthesis of high-purity, single-crystal MnB₄O₇ will be a critical step to enable the sensitive measurements required to probe these quantum phenomena. Molecular magnets based on manganese have also been suggested for applications in quantum computing and high-density data storage. nsf.gov

Environmental Remediation Applications (e.g., air pollution removal)

The catalytic properties of manganese-based materials, particularly manganese oxides, are well-established for a variety of environmental remediation applications, including the removal of pollutants from both water and air. researchgate.net While direct applications of this compound in air pollution removal are still an emerging area of research, related manganese and boron-containing compounds have shown significant promise.

Manganese oxides are known to be effective catalysts for the oxidation of volatile organic compounds (VOCs) and other airborne pollutants at low temperatures. researchgate.netepa.gov The catalytic activity is often attributed to the multiple oxidation states of manganese (Mn²⁺, Mn³⁺, Mn⁴⁺), which facilitate redox reactions. researchgate.net For instance, a highly porous manganese oxide with embedded gold nanoparticles has been developed that effectively removes VOCs as well as nitrogen and sulfur oxides from the air at room temperature. sciencedaily.com

Boron doping has been shown to enhance the catalytic and photocatalytic properties of other materials. For example, boron-doped manganese dioxide nanorods have demonstrated high performance in the degradation of organic dyes in water. researchgate.net In another study, a composite of manganese ferrite (B1171679) (MnFe₂O₄) and boron-doped graphene aerogel (BGA) was synthesized and showed excellent photo-Fenton catalytic activity for the degradation of organic pollutants under visible light. mdpi.comnih.gov This suggests that the presence of boron in the MnB₄O₇ structure could contribute to its catalytic potential.

The potential application of MnB₄O₇ in air pollution removal would likely leverage its surface reactivity to catalyze the oxidation or decomposition of pollutants. Future research may focus on synthesizing high-surface-area nanostructures of MnB₄O₇ to maximize the number of active sites available for catalytic reactions. The synergistic effects between manganese and boron within the crystal lattice could lead to unique catalytic properties that are not present in simple manganese oxides or boron compounds alone.

Pollutant TypeRelevant Catalyst SystemMechanismPotential Role of MnB₄O₇
Volatile Organic Compounds (VOCs) Porous MnO₂ with Au nanoparticles sciencedaily.comCatalytic OxidationCould act as a catalyst, potentially with enhanced activity due to the borate framework.
Nitrogen Oxides (NOx) Manganese Oxides sciencedaily.comCatalytic Reduction/OxidationThe specific surface chemistry of MnB₄O₇ may offer novel reaction pathways.
Sulfur Oxides (SOx) Manganese Oxides sciencedaily.comCatalytic OxidationThe borate component might influence catalyst stability and resistance to poisoning.
Organic Dyes (in water) Boron-doped MnO₂ researchgate.netOxidation/DegradationIndicates a potential role for boron in enhancing the oxidative power of manganese.
General Organic Pollutants MnFe₂O₄/Boron-doped Graphene Aerogel mdpi.comnih.govPhoto-Fenton CatalysisSuggests that manganese-boron systems can be active in advanced oxidation processes.

Future Prospects in Energy Conversion and Storage Technologies

Manganese-based materials are highly attractive for energy storage applications due to the low cost, environmental friendliness, and rich redox chemistry of manganese. nih.govpsecommunity.org this compound and related manganese borates are being explored as promising electrode materials for next-generation batteries and supercapacitors.

The primary appeal of using manganese borates in energy storage lies in their potential to serve as high-performance cathode materials for lithium-ion batteries (LIBs). alfa-chemistry.com Borate-type electrode materials are being investigated as they can offer stable structural frameworks for ion intercalation. For instance, warwickite-type manganese oxoborate (Mn₂OBO₃) has been studied as a cathode material for LIBs, demonstrating the viability of manganese borates in this context. alfa-chemistry.com

In the realm of aqueous batteries, which are promising for large-scale energy storage due to their safety and low cost, amorphous manganese borate (a-MnBOx) has been designed as an electrode material for zinc-ion batteries. These batteries exhibit high specific capacity and impressive cycling stability, with 97.0% capacity retention after 10,000 cycles. The unique amorphous structure of a-MnBOx provides a robust framework for the energy storage process.

Furthermore, boron doping has been shown to be an effective strategy for enhancing the performance of manganese oxides in supercapacitors. Boron-doped manganese dioxide exhibits superior specific capacitance and rate capability compared to its undoped counterpart. rsc.org This suggests that the intrinsic presence of boron in the MnB₄O₇ structure could impart beneficial electrochemical properties.

The future prospects for MnB₄O₇ in energy conversion and storage are tied to several key research directions:

Nanostructuring: Synthesizing MnB₄O₇ with controlled nanostructures (e.g., nanowires, nanosheets) to increase the electrode-electrolyte contact area and enhance ion diffusion kinetics.

Composite Materials: Creating composites of MnB₄O₇ with conductive materials like carbon nanotubes or graphene to improve electrical conductivity, which is often a limiting factor for metal oxides and borates.

Electrolyte Optimization: Developing compatible electrolytes that can maximize the electrochemical performance and stability of MnB₄O₇ electrodes.

Understanding Reaction Mechanisms: In-depth studies to elucidate the precise mechanisms of charge storage (intercalation, conversion reactions) in MnB₄O₇ to guide the rational design of improved materials.

Energy Storage ApplicationMaterial SystemKey Performance MetricReference
Lithium-Ion Batteries Warwickite-type Mn₂OBO₃Promising cathode material alfa-chemistry.com
Aqueous Zinc-Ion Batteries Amorphous Manganese Borate (a-MnBOx)97.0% capacity retention after 10,000 cycles
Supercapacitors Boron-doped MnO₂Enhanced specific capacitance and rate capability rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.